2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid
Description
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid is an organic compound that features both hydroxymethyl and methoxy functional groups attached to a benzoic acid core
Properties
IUPAC Name |
2-[4-(hydroxymethyl)phenyl]-5-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O4/c1-19-12-6-7-13(14(8-12)15(17)18)11-4-2-10(9-16)3-5-11/h2-8,16H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIXDXDNERGOYHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC=C(C=C2)CO)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10581355 | |
| Record name | 4'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925908-46-9 | |
| Record name | 4'-(Hydroxymethyl)-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10581355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-methylphenylacetic acid.
Bromination: The starting material reacts with N-bromosuccinimide (NBS) in the presence of a free radical initiator to form 4-bromomethylphenylacetic acid.
Substitution: The intermediate reacts with sodium acetate to produce 2-(4-(acetohydroxy methyl ester)phenylacetic acid.
Hydrolysis: The intermediate is then hydrolyzed to yield the target compound, this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: 2-(4-Carboxyphenyl)-5-methoxybenzoic acid.
Reduction: 2-(4-Hydroxymethylphenyl)-5-methoxybenzyl alcohol.
Substitution: Various substituted benzoic acids depending on the substituent introduced.
Scientific Research Applications
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl and methoxy groups.
Industry: Used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid involves its interaction with specific molecular targets. The hydroxymethyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzyl alcohol: Similar structure but lacks the methoxy group.
4-(Hydroxymethyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid.
2-Hydroxy-5-methoxybenzoic acid: Similar structure but lacks the hydroxymethyl group.
Uniqueness
2-(4-Hydroxymethylphenyl)-5-methoxybenzoic acid is unique due to the presence of both hydroxymethyl and methoxy groups on the benzoic acid core
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